p-Tolyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQKHKWXTUVKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211240 | |

| Record name | Isothiocyanic acid, 4-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-59-3 | |

| Record name | p-Tolyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, 4-tolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TOLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U6A59KGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolyl Isothiocyanate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl isothiocyanate, a prominent member of the isothiocyanate family, is a versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols. The document further explores its role in modulating critical signaling pathways, offering insights for researchers in drug discovery and development.

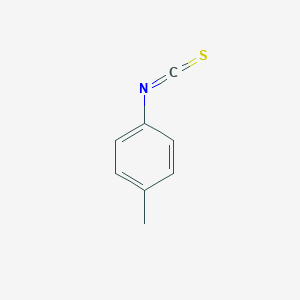

Chemical Properties and Structure

This compound, also known as 4-methylphenyl isothiocyanate, is an organosulfur compound characterized by the isothiocyanate functional group (-N=C=S) attached to a p-tolyl substituent.[1][2] It is a solid at room temperature and possesses a characteristic pungent odor.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NS | [2] |

| Molecular Weight | 149.21 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 25-26 °C | [3] |

| Boiling Point | 237 °C (at 760 mmHg) | [3] |

| Density | 1.144 g/cm³ (estimated) | |

| Refractive Index (n²⁰/D) | 1.6345 | [3] |

| Flash Point | 107 °C (closed cup) | |

| CAS Number | 622-59-3 | [2] |

| EC Number | 210-745-5 | |

| PubChem CID | 12149 | [4] |

Structural Information

The structure of this compound consists of a benzene (B151609) ring substituted with a methyl group and an isothiocyanate group at the para position. The linear isothiocyanate group (-N=C=S) is the key reactive center of the molecule.

SMILES: Cc1ccc(cc1)N=C=S

InChI: InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3

Spectroscopic data confirms this structure:

-

¹³C NMR: Spectral data is available in various databases.

-

IR Spectroscopy: The characteristic strong, broad absorption band for the isothiocyanate group appears around 2000-2200 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak is observed at m/z 149.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key reaction demonstrating its utility.

One-Pot Synthesis of this compound from p-Toluidine (B81030)

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[3][5][6][7]

Materials:

-

p-Toluidine

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

A desulfurylating agent (e.g., tosyl chloride, cyanuric chloride)

-

Anhydrous solvent (e.g., dichloromethane (B109758), THF)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dithiocarbamate (B8719985) Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1 equivalent) in the chosen anhydrous solvent. Cool the solution in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution.

-

Add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium (B8662869) dithiocarbamate salt may be observed as a precipitate.

-

Desulfurization: Cool the reaction mixture again in an ice bath.

-

Dissolve the chosen desulfurylating agent (e.g., tosyl chloride, 1.1 equivalents) in the anhydrous solvent and add it dropwise to the dithiocarbamate salt suspension.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Reaction with 6-Hydroxy-2,4,5-triaminopyrimidine (B93921)

This compound readily reacts with nucleophiles such as amines. A general procedure for its reaction with a triaminopyrimidine is as follows:[1]

Materials:

-

This compound

-

6-Hydroxy-2,4,5-triaminopyrimidine

-

Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

Procedure:

-

In a reaction vessel, dissolve 6-hydroxy-2,4,5-triaminopyrimidine (1 equivalent) in DMF.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Add a solution of this compound (1 equivalent) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the product, 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one, can be isolated by precipitation with a suitable anti-solvent or by standard work-up and purification techniques.

Role in Signaling Pathways

Isothiocyanates, including this compound, are known to modulate key signaling pathways implicated in cellular stress response and inflammation, making them promising candidates for drug development, particularly in cancer chemoprevention.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxification genes.[2][8]

Caption: Modulation of the Keap1-Nrf2 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammation. Isothiocyanates have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects. They can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[1][9][10][11][12]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Applications in Drug Development and Research

The unique reactivity of the isothiocyanate group makes this compound a valuable tool in several research and development areas.

-

Peptide and Protein Chemistry: It is used as a capping agent for the N-terminal ends of polypeptides. This modification can be useful for studying protein structure and function, as well as for improving the stability of peptide-based drugs.[4][13][14][15]

-

Synthesis of Heterocyclic Compounds: this compound serves as a precursor for the synthesis of a wide range of nitrogen and sulfur-containing heterocyclic compounds, many of which exhibit biological activity.

-

Cancer Chemoprevention Research: As a modulator of the Keap1-Nrf2 and NF-κB pathways, this compound and related compounds are actively investigated for their potential to prevent or treat cancer.

-

Development of Anion Sensors: The thiourea (B124793) moiety, readily formed from the reaction of isothiocyanates, can act as a hydrogen bond donor, enabling its use in the design of colorimetric sensors for anions.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection. In case of contact, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. An Elegant Method of One‐Pot Ligation‐Desulfurization for High‐Yielding Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Tolyl Isothiocyanate (CAS 622-59-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Tolyl isothiocyanate, a versatile reagent in organic synthesis and a key building block for various biologically active compounds. The document details its physicochemical properties, reactivity, applications, and safety protocols, offering valuable information for laboratory and development settings.

Core Physicochemical Properties

This compound, also known as 1-isothiocyanato-4-methylbenzene, is an organosulfur compound widely utilized in chemical synthesis.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 622-59-3 | [1][2][3] |

| Molecular Formula | C₈H₇NS | [1][2][3] |

| Molecular Weight | 149.21 g/mol | [2][3] |

| Appearance | White to light yellow powder, lump, or clear liquid.[][5] | |

| Melting Point | 25-26 °C | [1][3] |

| Boiling Point | 237 °C at 760 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.6345 (lit.) | [3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | |

| Water Solubility | May decompose | [1][6] |

| Vapor Pressure | 0.0706 mmHg at 25 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various public databases.

| Spectrum Type | Data Source / Reference |

| ¹³C NMR | R. G. Jones, G. Allen Org. Magn. Resonance 19, 196 (1982) via PubChem[2] |

| GC-MS | NIST Mass Spectrometry Data Center via PubChem[2] |

| FTIR | Sigma-Aldrich Co. LLC. via PubChem[2] |

| Raman | Sigma-Aldrich Co. LLC. via PubChem[2] |

Synthesis and Reactivity

Isothiocyanates are a class of compounds known for the -N=C=S functional group.[7] Their synthesis often begins with primary amines, which react with carbon disulfide and a base to form dithiocarbamate (B8719985) salts; these salts are subsequently decomposed to yield the isothiocyanate.[8]

The reactivity of this compound is dominated by the electrophilic carbon atom of the isothiocyanate group. This makes it susceptible to attack by nucleophiles, a property extensively exploited in organic synthesis.[7] It readily reacts with primary and secondary amines to form substituted thiourea (B124793) derivatives. This reactivity is fundamental to its application as a building block for more complex molecules and heterocycles.[3][7]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various target molecules for research and pharmaceutical applications.

-

Synthesis of Heterocycles: It serves as a precursor for creating biologically important heterocyclic compounds.[7] For example, it reacts with triaminopyrimidine derivatives to yield substituted thioureido aminopyrimidines.[3]

-

Pharmaceutical Intermediates: The compound is used as a pharmaceutical intermediate.[9] Isothiocyanates, as a class, are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][10][11] This makes derivatives of this compound attractive targets for drug discovery programs.

-

Peptide Chemistry: It has been employed as a capping agent for the N-terminal ends of polypeptides, which is useful in peptide sequencing and synthesis.[12]

-

Ligand Synthesis for Drug Transporters: The isothiocyanate functional group has been incorporated into agents designed to target and identify receptors for drugs like lacosamide, indicating its utility in creating molecular probes.[]

The broader class of isothiocyanates is known to modulate critical cellular signaling pathways, such as the Nrf2/Keap1 and NF-κB pathways, which are involved in antioxidant defense and inflammation, respectively.[11] While specific pathway interactions for this compound are less documented in the provided results, its derivatives are often investigated for such activities.

Experimental Protocols: A General Workflow

While specific experimental conditions vary, a general workflow for using this compound in a typical laboratory synthesis, such as the preparation of a thiourea derivative, follows a logical sequence of steps from reaction setup to product purification and analysis.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[13][14]

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[2][5][6] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Furthermore, it can cause allergy or asthma symptoms and allergic skin reactions upon exposure.[2][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[13][14] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded.[13]

-

Handling: Wash thoroughly after handling.[13] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents.[13][14] The compound is moisture-sensitive and may decompose in contact with water.[6][15]

In case of exposure, immediate first aid is critical. For inhalation, move the victim to fresh air; for skin contact, wash with plenty of water; for eye contact, rinse cautiously with water for several minutes; if swallowed, seek immediate medical aid.[13][15]

References

- 1. This compound | 622-59-3 [chemnet.com]

- 2. This compound | C8H7NS | CID 12149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 对甲苯异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. イソチオシアン酸 p-トリル | this compound | 622-59-3 | 東京化成工業株式会社 [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health | MDPI [mdpi.com]

- 11. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-59-3 Name: this compound [xixisys.com]

- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

A Technical Guide to the Solubility of p-Tolyl Isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-tolyl isothiocyanate (also known as 4-methylphenyl isothiocyanate). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their laboratories. Understanding solubility is a critical parameter in various scientific applications, including reaction chemistry, formulation development, and biological assays.

Physicochemical Properties of this compound

This compound is an organosulfur compound with the chemical formula C₈H₇NS. Its structure, featuring a nonpolar tolyl group and a polar isothiocyanate functional group, dictates its solubility behavior. Generally, it is expected to be soluble in many common organic solvents but has limited solubility in aqueous solutions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS | [1][2] |

| Molecular Weight | 149.21 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 25-26 °C | |

| Boiling Point | 237 °C | |

| Water Solubility | Decomposes in water | [3] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. Therefore, experimental determination is necessary. The following table is provided as a template for researchers to compile their own data using the protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | e.g., 25 | User-determined | User-determined |

| Acetonitrile | e.g., 25 | User-determined | User-determined |

| Chloroform | e.g., 25 | User-determined | User-determined |

| Dichloromethane | e.g., 25 | User-determined | User-determined |

| Dimethyl Sulfoxide (DMSO) | e.g., 25 | User-determined | User-determined |

| Ethanol | e.g., 25 | User-determined | User-determined |

| Ethyl Acetate | e.g., 25 | User-determined | User-determined |

| Methanol | e.g., 25 | User-determined | User-determined |

| Toluene | e.g., 25 | User-determined | User-determined |

Experimental Protocol: Determination of Solubility via the Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5][6]

Principle

An excess amount of the solid compound (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow it to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Centrifuge (optional)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.[5]

-

Add a precisely known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation during incubation.

-

Prepare at least three replicate samples for each solvent to ensure the reproducibility of the results.[4]

Step 2: Equilibration

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a period sufficient to reach equilibrium. This typically requires 24 to 48 hours.[6][7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[4]

Step 3: Sample Clarification

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solid to settle.

-

For more complete separation, the vials may be centrifuged at the same temperature.[4]

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining suspended solid particles. This step is crucial to prevent artificially high solubility measurements.

Step 4: Quantitative Analysis by HPLC

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the organic solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7NS | CID 12149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Reaction Mechanisms of p-Tolyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of p-tolyl isothiocyanate with primary amines is a cornerstone of synthetic chemistry, providing a robust and efficient pathway to N,N'-disubstituted thioureas. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide delineates the core reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of this important transformation.

Core Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient zwitterionic intermediate. Subsequently, a rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, yielding the stable N,N'-disubstituted thiourea (B124793) product.

The overall reaction is generally high-yielding and proceeds under mild conditions.[1] The reactivity of the primary amine plays a role in the reaction rate, with more nucleophilic amines reacting more rapidly.

Experimental Protocols

The synthesis of N,N'-disubstituted thioureas from this compound and primary amines is a straightforward procedure. Below are detailed methodologies for conducting this reaction.

General Procedure for the Synthesis of N-Alkyl/Aryl-N'-(p-tolyl)thioureas

This protocol is a generalized method adaptable for various primary amines.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for solvent removal (rotary evaporator)

-

Purification system (e.g., flash column chromatography or recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DCM) to achieve a concentration of approximately 0.1–0.5 M.

-

Addition of Amine: To the stirred solution of this compound, add the primary amine (1.0–1.1 equivalents) dropwise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within a few hours at room temperature. If the reaction is sluggish, gentle heating (e.g., reflux in THF or ethanol) may be applied.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified.

-

Recrystallization: Many thiourea derivatives are crystalline solids and can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).

-

Flash Column Chromatography: If the product is an oil or if recrystallization is not effective, purification can be achieved by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

-

Quantitative Data

The reaction of this compound with primary amines generally proceeds in high yields. The following table summarizes representative yields for the synthesis of various N-substituted-N'-(p-tolyl)thioureas.

| Primary Amine | Product | Yield (%) | Reference |

| Aniline | 1-Phenyl-3-(p-tolyl)thiourea | 84 | [2] |

| Benzylamine | 1-Benzyl-3-(p-tolyl)thiourea | >90 (qualitative) | General high yields reported |

| n-Butylamine | 1-Butyl-3-(p-tolyl)thiourea | >90 (qualitative) | General high yields reported |

| 2-Amino-N,N-dimethylaniline | N,N'-Bis[2-(dimethylamino)phenyl]thiourea | Not specified | [3] |

| 2-(Diphenylphosphino)ethylamine | N-(2-(Diphenylphosphino)ethyl)-N'-(phenyl)thiourea | 85 | [2] |

Spectroscopic Data for a Representative Product: 1-Phenyl-3-(p-tolyl)thiourea[2]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.99 (s, 1H), 8.26 (s, 1H), 7.39–7.69 (m, 5H), 7.01–7.22 (m, 4H), 2.32 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 180.0, 140.1, 138.4, 136.1, 129.5 (2C), 129.1 (2C), 128.4, 127.1, 126.5, 126.3, 126.1, 21.2.

-

HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₄H₁₅N₂S: 243.0956, Found: 243.0957.

Conclusion

The reaction of this compound with primary amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted thioureas. The reaction proceeds through a well-understood nucleophilic addition mechanism and can be readily carried out in a standard laboratory setting. The resulting thiourea derivatives are valuable scaffolds in drug discovery and medicinal chemistry, and the protocols and data presented herein provide a solid foundation for their synthesis and further investigation. The provided diagrams offer a clear visualization of the reaction pathway and experimental workflow, aiding in both theoretical understanding and practical implementation.

References

p-Tolyl Isothiocyanate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isothiocyanate (p-TISC), a member of the isothiocyanate (ITC) class of organic compounds, is characterized by the presence of a -N=C=S functional group attached to a p-tolyl group. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their pungent taste and a wide range of biological activities. This technical guide provides an in-depth overview of the current state of research on the biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities of this compound

The biological effects of p-TISC are part of the broader spectrum of activities exhibited by isothiocyanates. These compounds are known to interact with various cellular targets, primarily through the electrophilic carbon atom of the isothiocyanate group, which readily reacts with nucleophilic groups in biomolecules such as proteins and peptides.

Anticancer Activity

While extensive research has been conducted on the anticancer properties of various isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), specific data on this compound is emerging. The general mechanisms of anticancer action for ITCs involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data on Anticancer Activity

Specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature. However, studies on structurally related isothiocyanates provide insights into its potential potency.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| This compound Derivatives | SKNMC (Neuroblastoma) | Cytotoxic | 10.8 ± 0.08 µM | [1] |

| This compound Derivatives | Hep-G2 (Hepatocarcinoma) | Cytotoxic | 11.6 ± 0.12 µM | [1] |

Note: The data for this compound derivatives suggests that this class of compounds exhibits cytotoxic effects on cancer cell lines. Further research is needed to establish the specific IC50 values for the parent compound, this compound.

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms. Its mechanism of action is believed to involve the disruption of cellular functions through interaction with essential proteins.

Quantitative Data on Antimicrobial Activity

This compound has been shown to possess antibacterial activity, particularly against Gram-negative bacteria.[2] It has also been noted for its antiadhesive effects against Streptococcus mutans, a bacterium implicated in tooth decay.[2]

| Organism | Activity | Concentration/Value | Reference |

| Escherichia coli | Antibacterial | Not specified | [2] |

| Pseudomonas aeruginosa | Antibacterial | Not specified | [2] |

| Streptococcus mutans | Antiadhesive | Not specified | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of isothiocyanates are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.

Quantitative Data on Anti-inflammatory and Antioxidant Activity

While specific quantitative data on the anti-inflammatory activity of this compound is limited, data for structurally similar compounds and the broader isothiocyanate class suggest potential efficacy. For instance, 4-methylphenyl isothiocyanate, a synonym for p-TISC, has shown antioxidant activity.

| Assay | Compound | Activity | IC50 Value/Inhibition | Reference |

| DPPH Radical Scavenging | 4-Methylphenyl isothiocyanate | Antioxidant | 1.45 mM | [3] |

| COX-2 Inhibition | Phenyl isothiocyanate | Anti-inflammatory | ~99% inhibition at 50 μM | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the biological activities of this compound.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The biological activities of isothiocyanates are mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Caption: Proposed anticancer mechanism of this compound.

Caption: Key anti-inflammatory signaling pathways modulated by p-TISC.

Caption: General experimental workflow for studying p-TISC bioactivity.

Conclusion

This compound, as a member of the isothiocyanate family, holds significant promise as a bioactive compound with potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. While current research provides a foundation for its biological activities, there is a clear need for more extensive and specific studies to fully elucidate its mechanisms of action and to quantify its efficacy. The data on structurally related ITCs suggests that p-TISC likely modulates key cellular pathways, including those involved in cell cycle regulation, apoptosis, and inflammatory responses.

Future research should focus on:

-

Determining the IC50 values of p-TISC against a broad panel of cancer cell lines.

-

Establishing a comprehensive antimicrobial spectrum with specific MIC and MBC/MFC values.

-

Quantifying its anti-inflammatory effects through the measurement of key inflammatory mediators.

-

Conducting detailed mechanistic studies to confirm its interaction with signaling pathways such as Nrf2, NF-κB, and MAPK in various cell models.

This technical guide serves as a comprehensive resource to stimulate and guide further investigation into the promising therapeutic potential of this compound. The detailed protocols and pathway diagrams provide a practical framework for researchers to build upon the existing knowledge and to unlock the full potential of this intriguing natural compound.

References

An In-depth Technical Guide to the Safe Handling of p-Tolyl Isothiocyanate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for p-Tolyl isothiocyanate, a compound frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound, also known as 4-methylphenyl isothiocyanate, is a sulfur-containing organic compound.[1][2] Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 622-59-3[1][3] |

| Molecular Formula | C₈H₇NS[1][3] |

| Molecular Weight | 149.21 g/mol [1][3] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid[2] |

| Melting Point | 25-26 °C (lit.)[1] |

| Flash Point | 107 °C (224.6 °F) - closed cup[1] |

| Refractive Index | n20/D 1.6345 (lit.)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure and potential health effects.[4] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H301 + H331: Toxic if swallowed or if inhaled.[2]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]

| Hazard Classification | Category |

| Acute Toxicity, Oral | Category 3[4] |

| Acute Toxicity, Inhalation | Category 3[4] |

| Skin Corrosion/Irritation | Category 2[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2A[4] / Eye Irrit. 2[1] |

| Respiratory Sensitization | Category 1[1] |

| Skin Sensitization | Category 1[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][4][5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

-

Wash hands thoroughly after handling.[8]

-

Keep away from sources of ignition.[4]

-

Handle and open containers with care.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

-

Keep away from incompatible substances such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[9]

-

The product is moisture-sensitive; store under an inert gas (e.g., Argon).[4][6]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

PPE Requirements:

-

Eye/Face Protection: Wear chemical safety goggles or a full-length face shield.[4][6]

-

Skin Protection:

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is required. A dust respirator or dust mask (type N95 or equivalent) should be used.[1][4][6]

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. Effects of exposure may be delayed.[4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Call a poison center or doctor immediately.[4][6] It may be dangerous to provide mouth-to-mouth resuscitation.[4] |

| Skin Contact | Immediately flush skin with running water for at least 20 minutes.[4] Remove and wash contaminated clothing before reuse.[4][6] Call a poison center or doctor immediately.[4] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[4][6] Get medical aid.[6] |

| Ingestion | Do NOT induce vomiting.[4][6] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Call a physician or Poison Control Center immediately.[4] |

Accidental Release Measures

In the event of a spill, follow these emergency procedures to mitigate the hazard.

Spill Cleanup:

-

Isolate the Area: Evacuate unnecessary personnel and isolate the hazard area.[4]

-

Ventilate: Ensure adequate ventilation.[4]

-

Eliminate Ignition Sources: Shut off all sources of ignition.[4]

-

Containment: Prevent the spill from entering sewers or confined areas; dike if necessary.[4]

-

Protective Equipment: Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[4]

-

Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6] Do not clean up or dispose of the material except under the supervision of a specialist.[4]

Experimental Protocols Cited

This guide is based on standardized safety information and does not cite specific experimental research protocols. The handling and emergency procedures described are derived from established safety data sheets and best laboratory practices. All chemical reagents should be handled only by individuals who are familiar with their potential hazards and have been fully trained in proper safety, laboratory, and chemical handling procedures.[4]

References

- 1. This compound 97 622-59-3 [sigmaaldrich.com]

- 2. This compound | 622-59-3 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C8H7NS | CID 12149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of p-Tolyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-tolyl isothiocyanate (4-methylphenyl isothiocyanate). Understanding the chemical stability of this versatile reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines the key factors influencing its stability, proper handling and storage procedures, and methodologies for assessing its purity and degradation over time.

Chemical Stability Profile

This compound is a reactive organic compound susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as moisture, temperature, and light, as well as its interaction with other chemical agents.

Key Stability Characteristics:

-

Moisture Sensitivity: The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles. Water is a key reactant that leads to the degradation of this compound.[1][2] This reaction proceeds via the formation of an unstable thiocarbamic acid intermediate, which then decomposes to p-toluidine (B81030) and carbonyl sulfide.

-

Thermal Stability: While specific thermal decomposition data for this compound is not extensively documented in publicly available literature, isothiocyanates, in general, can be susceptible to thermal stress. Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other degradation pathways.

-

Incompatibilities: this compound is incompatible with a range of substances that can act as nucleophiles. Contact with strong acids, strong bases, alcohols, and amines will lead to its rapid degradation through the formation of thioureas (with amines) or thiocarbamates (with alcohols). It is also incompatible with strong oxidizing agents.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is essential. The primary goal is to minimize its exposure to moisture and incompatible chemicals.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is often recommended. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen).[3] | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed, airtight container. | Prevents ingress of moisture and other atmospheric contaminants. |

| Environment | Store in a dry, well-ventilated area. | Minimizes the risk of accidental exposure to moisture. |

| Incompatibles | Store away from acids, bases, alcohols, amines, and strong oxidizing agents. | Prevents chemical reactions that would degrade the compound. |

Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When dispensing the reagent, do so under an inert atmosphere if possible (e.g., in a glove box or using a nitrogen-purged setup).

-

Ensure all glassware and equipment are thoroughly dried before use.

-

Reseal the container tightly and under an inert atmosphere immediately after use.

Decomposition Pathways

The primary decomposition pathway for this compound is hydrolysis. The mechanism involves the nucleophilic attack of water on the central carbon atom of the isothiocyanate group.

Figure 1: Hydrolysis decomposition pathway of this compound.

Quantitative Stability Data

| Storage Condition | Time Point | Purity (%) (Illustrative) | Appearance (Illustrative) |

| 2-8 °C, Inert Atmosphere, Sealed | 0 Months | 99.5 | Clear, colorless to pale yellow liquid/solid |

| 6 Months | 99.2 | No change | |

| 12 Months | 98.9 | No change | |

| 24 Months | 98.5 | No change | |

| 25 °C/60% RH, Sealed | 0 Months | 99.5 | Clear, colorless to pale yellow liquid/solid |

| 1 Month | 98.0 | Slight discoloration | |

| 3 Months | 96.5 | Yellowing, some precipitation | |

| 6 Months | 94.0 | Significant discoloration and precipitation |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose as it can separate the parent compound from its potential degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the determination of this compound purity and the quantification of its primary degradant, p-toluidine.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

This compound reference standard

-

p-Toluidine reference standard

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-22 min: 90% to 50% B22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound and p-toluidine reference standards in acetonitrile to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

-

Sample Solution: Accurately weigh a sample of this compound and dissolve it in acetonitrile to the same working concentration as the standard solution.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time. Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak and from each other.

Figure 2: Experimental workflow for stability-indicating HPLC method development.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography can also be used for the routine purity assessment of this compound.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)

GC Conditions (Example):

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split |

Sample Preparation:

Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. Purity can be determined by the area percent method.

Logical Decision-Making for Storage and Use

Figure 3: Decision tree for the proper storage and use of this compound.

Conclusion

The stability of this compound is paramount for its successful application in scientific research and development. Its primary vulnerability is its reactivity towards moisture, leading to hydrolysis. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage in a cool, dry environment under an inert atmosphere and away from incompatible substances—researchers can significantly extend the shelf-life and maintain the purity of this important chemical reagent. Regular purity assessment using validated analytical methods, such as the HPLC protocol detailed herein, is recommended to ensure the quality of the material before use.

References

An In-depth Technical Guide on p-Tolyl Isothiocyanate: Core Molecular Properties

This guide provides essential molecular information for p-Tolyl isothiocyanate, a compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 4-methylphenyl isothiocyanate, is an organic compound with the following key molecular properties.[1][2] The data is summarized in the table below for clarity and ease of comparison.

| Property | Value |

| Molecular Formula | C₈H₇NS[1][2][3][] |

| Linear Formula | CH₃C₆H₄NCS |

| Molecular Weight | 149.21 g/mol [1][2][] |

| CAS Number | 622-59-3[1][2] |

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the compound and its primary molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

The Versatility of p-Tolyl Isothiocyanate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isothiocyanate, a versatile and reactive organic compound, has carved a significant niche in the landscape of organic synthesis. Its electrophilic isothiocyanate functional group readily participates in a variety of addition reactions, making it a valuable building block for the construction of diverse molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of thiourea (B124793) derivatives, heterocyclic compounds, and its role in bioconjugation and peptide chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Applications in Organic Synthesis

The reactivity of the isothiocyanate group is central to the synthetic utility of this compound. The carbon atom of the -N=C=S group is highly electrophilic and susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines, to form substituted thioureas. These thiourea derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of a variety of heterocyclic systems.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the preparation of unsymmetrical N,N'-disubstituted thioureas.[1] These compounds are of significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The general reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.[1]

Experimental Protocol: General Synthesis of N-Aryl-N'-(p-tolyl)thioureas

This protocol describes a general procedure for the synthesis of N,N'-disubstituted thioureas from this compound and a primary amine.[1]

-

Materials:

-

This compound (1.0 mmol)

-

Substituted primary amine (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a condenser

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted primary amine (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add this compound (1.0 mmol) at room temperature with stirring.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be heated to reflux.

-

Upon completion of the reaction (typically within a few hours), remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified. If the product is a solid, it can be purified by recrystallization from a suitable solvent (e.g., ethanol). If the product is an oil or contains impurities, it can be purified by flash column chromatography on silica (B1680970) gel.

-

Quantitative Data for Representative N,N'-Disubstituted Thioureas

The following table summarizes the yields and physical properties of some representative thiourea derivatives synthesized from this compound.

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| Aniline | 1-Phenyl-3-(p-tolyl)thiourea | 84 | 154-155 | [3] |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(p-tolyl)thiourea | 92 | 162-164 | [3] |

| Benzylamine | 1-Benzyl-3-(p-tolyl)thiourea | 95 | 135-137 | [4] |

| 2-Aminopyrimidine | 1-(Pyrimidin-2-yl)-3-(p-tolyl)thiourea | - | 208-210 | [5] |

Synthesis of Heterocyclic Compounds

The thiourea derivatives synthesized from this compound are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The presence of the thiocarbonyl group and the adjacent N-H protons allows for cyclization reactions with various bifunctional reagents.

Thiazolidinones are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. A common synthetic route involves the reaction of a thiourea with an α-haloester, such as ethyl bromoacetate (B1195939).[6]

Experimental Protocol: Synthesis of 2-(p-Tolylimino)thiazolidin-4-one

This protocol outlines the synthesis of a thiazolidinone derivative from a p-tolyl thiourea precursor.[6]

-

Materials:

-

1-Aryl-3-(p-tolyl)thiourea (1.0 mmol)

-

Ethyl bromoacetate (1.1 mmol)

-

Anhydrous sodium acetate (B1210297) (2.0 mmol)

-

Glacial acetic acid (15 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

-

Procedure:

-

A mixture of the 1-aryl-3-(p-tolyl)thiourea (1.0 mmol), ethyl bromoacetate (1.1 mmol), and anhydrous sodium acetate (2.0 mmol) in glacial acetic acid (15 mL) is placed in a round-bottom flask.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695).

-

Quantitative Data for a Representative Thiazolidinone

| Thiourea Precursor | Product | Yield (%) | Melting Point (°C) | Reference |

| 1-Phenyl-3-(p-tolyl)thiourea | 3-Phenyl-2-(p-tolylimino)thiazolidin-4-one | 78 | 168-170 | [6] |

Quinazoline (B50416) and its derivatives are an important class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. One-pot syntheses of quinazoline-2-thiones and quinazolin-4-yl-thioureas have been developed utilizing this compound.[7][8] For instance, 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas can be synthesized via an intramolecular cycloaddition of in situ generated 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas.[7]

Experimental Protocol: One-Pot Synthesis of 1-(p-Tolyl)-3-(2-phenylquinazolin-4-yl)thiourea

This protocol describes the one-pot synthesis of a quinazoline thiourea derivative.[7]

-

Materials:

-

N-(2-Cyanophenyl)benzimidoyl isothiocyanate (1.0 mmol)

-

p-Toluidine (B81030) (1.1 mmol)

-

Acetone (B3395972) (20 mL)

-

Triethylamine (optional, for hydrochloride salts of amines)

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

-

Procedure:

-

To a solution of N-(2-cyanophenyl)benzimidoyl isothiocyanate (1.0 mmol) in acetone (20 mL), add p-toluidine (1.1 mmol) portionwise with stirring at room temperature over a period of 1 hour.

-

The reaction mixture is then stirred for an additional 24 hours at room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is recrystallized from ethanol to afford the pure 1-(p-tolyl)-3-(2-phenylquinazolin-4-yl)thiourea.

-

Quantitative Data for a Representative Quinazoline Derivative

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| p-Toluidine | 1-(p-Tolyl)-3-(2-phenylquinazolin-4-yl)thiourea | 38 | 179-180 | [7] |

Application in Peptide Chemistry: N-Terminal Modification

This compound, like other isothiocyanates, can be employed in the Edman degradation process for the sequencing of peptides and proteins.[9] The isothiocyanate reacts with the free N-terminal amino group of a peptide under basic conditions to form a p-tolylthiocarbamoyl (PTC)-peptide. Subsequent treatment with acid cleaves the N-terminal amino acid as a thiazolinone derivative, which can then be converted to a more stable phenylthiohydantoin (PTH) derivative for identification.

Experimental Protocol: N-Terminal Derivatization of a Peptide

This protocol provides a general procedure for the coupling reaction in peptide sequencing.[9]

-

Materials:

-

Purified peptide (10-100 picomoles)

-

Coupling buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5, in 50% acetonitrile)

-

50 mM solution of this compound in acetonitrile

-

Incubator

-

Vacuum centrifuge or nitrogen stream

-

-

Procedure:

-

Dissolve the purified peptide (10-100 picomoles) in 50 µL of coupling buffer.

-

Add a 10-fold molar excess of the 50 mM this compound solution to the peptide solution.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the excess reagent and by-products. The resulting PTC-peptide is ready for the cleavage step.

-

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to readily form thiourea derivatives provides a gateway to a vast array of biologically active compounds and complex heterocyclic systems. The applications extend into the realm of biotechnology, where it serves as a tool for the N-terminal modification and sequencing of peptides. The experimental protocols and data presented in this guide underscore the reliability and broad applicability of reactions involving this compound, making it an indispensable tool for synthetic chemists in both academic and industrial research settings. The continued exploration of its reactivity is expected to unveil even more innovative synthetic methodologies and lead to the discovery of novel molecules with significant therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Quinoline-2(1H)-thiones from 2-Isocyanostyrenes via ElectrocyclicReaction of the Corresponding 2-Isothiocyanatestyrenes | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

p-Tolyl Isothiocyanate Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl isothiocyanate (p-TITC) is an organosulfur compound featuring a reactive isothiocyanate (-N=C=S) functional group attached to a toluene (B28343) scaffold. Isothiocyanates, as a chemical class, are renowned for their presence in cruciferous vegetables and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the p-TITC core structure, particularly through the formation of thiourea (B124793) analogs, has emerged as a promising strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential applications in drug discovery and development.

Synthesis of this compound Derivatives

The most common derivatives of this compound are N,N'-disubstituted thioureas. These are typically synthesized through a straightforward and efficient one-pot reaction.

General Synthetic Workflow

The synthesis generally involves the reaction of an acyl or aryl chloride with a thiocyanate (B1210189) salt to form an in situ isothiocyanate, which is then reacted with a primary or secondary amine to yield the desired thiourea derivative.

Anticancer Activity

Thiourea derivatives of this compound have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | Benzimidazole-thiourea | MCF-7 (Breast) | 25.8 | [1] |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | Benzimidazole-thiourea | MDA-MB-231 (Breast) | 54.3 | [1] |

| N-(p-tolyl)-2-(p-tolyl)thiazole-4-carboxamide derivative (4c) | Phenylthiazole | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |

| N-(p-tolyl)-2-(p-tolyl)thiazole-4-carboxamide derivative (4d) | Phenylthiazole | Hep-G2 (Hepatocellular carcinoma) | 11.6 ± 0.12 | [2] |

| 1,3-di-p-tolylselenourea | Selenourea | MDA-MB-231 (Breast) | 9.6 | |

| 1,3-di-p-tolylselenourea | Selenourea | MCF-7 (Breast) | 10.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 492 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Anticancer Signaling Pathways

While specific mechanistic studies on this compound derivatives are limited, the broader class of isothiocyanates is known to induce apoptosis through both intrinsic and extrinsic pathways.

Antimicrobial Activity

Thiourea derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiourea derivatives against various microbial strains.

| Compound | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiourea Derivative 1 | N-phenyl-thiourea | S. aureus | 100-200 | [3] |

| Thiourea Derivative 2 | N-phenyl-thiourea | E. coli | 200-400 | [3] |

| Thiourea Derivative 3 | N-benzoyl-thiourea | C. albicans | 25-100 | [3] |

| Thiourea Derivative 4 | N-benzoyl-thiourea | S. epidermidis | 50-100 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Materials:

-